4-[1,2,3]Triazolo[4,5-b]pyridin-3-yl-benzoic acid
Overview
Description
4-[1,2,3]Triazolo[4,5-b]pyridin-3-yl-benzoic acid is a heterocyclic compound with a fused triazole and pyridine ring system. It contains two carbon atoms and three nitrogen atoms in its structure. This class of compounds has garnered interest due to its versatile biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular properties .
Synthesis Analysis
The synthesis of this compound involves several steps. One common method is the cyanoacetylation reaction of 5-amino-1,2,3-triazoles and 4-amino-pyrazole, followed by subsequent cyclization of the formed cyanoacetamides. Reactions with active methylene compounds can also yield the desired triazolo[4,5-b]pyridine derivatives .
Molecular Structure Analysis
The molecular formula of this compound is C10H6N4O2. Its structure consists of a triazole ring fused to a pyridine ring. The nitrogen atoms in the triazole moiety can participate in hydrogen bonding and receptor interactions, contributing to its biological activity .
Chemical Reactions Analysis
The compound can undergo various chemical reactions, including acylation, cyclization, and interactions with active methylene compounds. These reactions lead to the formation of triazolo[4,5-b]pyridine derivatives with diverse substituents. The specific mechanisms for these reactions depend on the reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry and Drug Development
Triazoles are pivotal in developing new drugs due to their diverse biological activities. They have been explored for their anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. Notably, triazole derivatives have been involved in clinical studies and have entered the pharmaceutical market as active components in various medications. The continuous interest in triazoles stems from their structural versatility, which allows for the synthesis of compounds with specific therapeutic targets (Ferreira et al., 2013).
Antibacterial Activity
The search for novel antibacterial agents is crucial due to the rise of antibiotic-resistant bacteria. Triazole compounds, including 1,2,3-triazole and 1,2,4-triazole hybrids, have shown promising broad-spectrum antibacterial activity. These hybrids have been used to treat bacterial infections, demonstrating potential against drug-resistant strains. The antibacterial mechanisms of these compounds include inhibition of DNA gyrase, topoisomerase IV, and other bacterial enzymes, highlighting their versatility in addressing antibiotic resistance challenges (Li & Zhang, 2021).
Synthesis and Environmental Sustainability
Advances in the synthesis of triazole derivatives focus on eco-friendly and energy-saving methodologies. The development of new synthetic routes for triazoles, including green chemistry approaches, is essential for producing these compounds sustainably. Researchers aim to find more efficient preparation methods that consider current environmental and sustainability issues. This effort aligns with the global trend towards greener chemical processes, making the synthesis of triazoles more sustainable and less harmful to the environment (de Souza et al., 2019).
Properties
IUPAC Name |
4-(triazolo[4,5-b]pyridin-3-yl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2/c17-12(18)8-3-5-9(6-4-8)16-11-10(14-15-16)2-1-7-13-11/h1-7H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWLQSXSXWGNEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(N=N2)C3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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